3-Butylthiophen

Übersicht

Beschreibung

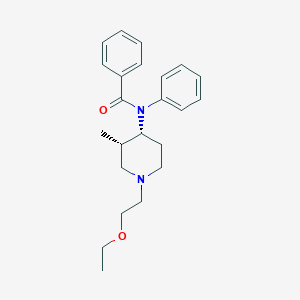

3-Butylthiophene is an organic compound with the molecular formula C8H12S It is a derivative of thiophene, where a butyl group is attached to the third carbon of the thiophene ring

Wissenschaftliche Forschungsanwendungen

3-Butylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

Biology: Its derivatives are studied for their potential biological activities, including antibacterial properties.

Medicine: Research is ongoing to explore its potential as a component in drug development.

Industry: It is used in the production of conductive polymers and organic semiconductors, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

Target of Action

3-Butylthiophene is a type of alkylthiophene . More research is needed to identify its primary targets and their roles.

Biochemical Pathways

It has been used in the preparation of poly (3-butylthiophene) (p3bt) films . These films have been studied for their potential applications in organic optoelectronic devices .

Result of Action

It’s worth noting that poly (3-butylthiophene) (p3bt) films have shown potential for use in stretchable organic optoelectronic devices . This suggests that 3-Butylthiophene may have interesting properties when polymerized.

Action Environment

The action of 3-Butylthiophene can be influenced by environmental factors. For instance, the preparation of P3BT films involves annealing the film with carbon disulfide (CS2) vapor . This process can affect the nucleation and crystallization of the patterned spherulites in the film . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Butylthiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene using butyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, 3-butylthiophene can be produced using similar alkylation techniques but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.

Major Products Formed:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes.

Vergleich Mit ähnlichen Verbindungen

2-Butylthiophene: Similar in structure but with the butyl group attached to the second carbon.

3-Hexylthiophene: Another alkyl-substituted thiophene with a hexyl group instead of a butyl group.

3-Octylthiophene: Contains an octyl group, offering different solubility and electronic properties.

Uniqueness: 3-Butylthiophene is unique due to its specific balance of solubility and electronic properties, making it particularly suitable for certain applications in organic electronics. Its butyl group provides a balance between hydrophobicity and processability, which is not as easily achieved with shorter or longer alkyl chains.

Eigenschaften

IUPAC Name |

3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-2-3-4-8-5-6-9-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOCSQCZXMATFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98837-51-5 | |

| Record name | Thiophene, 3-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98837-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340657 | |

| Record name | 3-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34722-01-5 | |

| Record name | 3-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-butylthiophene?

A1: 3-Butylthiophene has the molecular formula C8H12S and a molecular weight of 140.26 g/mol.

Q2: What spectroscopic data is available for characterizing 3-butylthiophene?

A2: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR) and 1H-NMR spectroscopy to characterize 3-butylthiophene and its polymers. [] FTIR analysis helps identify characteristic functional groups, while 1H-NMR provides insights into the polymer's structure, including regioregularity. [, ]

Q3: How does blending P3BT with polyethylene (PE) affect the crystallization behavior of PE?

A3: While P3BT and PE exhibit limited miscibility, incorporating P3BT significantly impacts PE's crystallization. [] P3BT's presence shifts PE's crystallization from three-dimensional spherulitic growth to two-dimensional disc-like crystals. [] This change manifests as a reduced nucleation density and a distinctive ringed morphology in the PE spherulites.

Q4: How does the length of the alkyl side chain influence the thermal properties of poly(3-alkylthiophenes) (P3ATs)?

A4: Increasing the alkyl side chain length in P3ATs, from butyl to octyl to dodecyl, systematically decreases their equilibrium melting temperatures (Tm0). [] This trend indicates that longer alkyl chains hinder the packing and crystallization of the polymer chains, leading to lower melting points.

Q5: What is the role of nickel(II) complexes in the synthesis of copolymers involving 3-methyne(4-butoxylaniline)thiophene?

A5: Nickel(II) complexes can act as effective catalysts in the polymerization of 3-methyne(4-butoxylaniline)thiophene with other monomers like 3-butylthiophene and pyridine. [] This catalytic activity allows researchers to synthesize novel copolymers with potentially enhanced properties for various applications.

Q6: How have computational methods been used to study 3-butylthiophene and its polymers?

A6: Researchers have employed computational methods like density functional theory (DFT) to model the structural and electronic properties of 3-butylthiophene-based oligomers and polymers. [] These simulations have successfully predicted the crystal structures and energetics of P3BT, demonstrating the capability of computational chemistry in understanding and designing new materials based on 3-butylthiophene. []

Q7: How does incorporating [2.2]paracyclophanes with conjugated triple bonds into poly(3-butylthiophene) affect its photoelectrical properties?

A7: Introducing [2.2]paracyclophanes with conjugated triple bonds in the side chains of poly(3-butylthiophene) leads to an enhancement in its photoelectrical response compared to the pure polymer. [] This finding highlights how structural modifications can significantly influence the material's functionality and potential for optoelectronic applications.

Q8: How does varying the alkyl side chain length in poly[(3-alkylthiophene)benzylidenequinomethene] derivatives affect their third-order nonlinear optical properties?

A8: Studies on poly[(3-alkylthiophene)benzylidenequinomethene] derivatives show that the length of the alkyl substituent significantly impacts their third-order nonlinear optical properties. [] Longer alkyl chains, with their stronger electron-donating ability, enhance the delocalization of π-electrons in the conjugated system, leading to larger third-order nonlinear optical susceptibilities. [, ]

Q9: What is the impact of the block ratio in all-conjugated poly(3-alkylthiophene) diblock copolymers on their performance in bulk heterojunction solar cells?

A9: The performance of bulk heterojunction solar cells based on all-conjugated poly(3-alkylthiophene) diblock copolymers is significantly influenced by the block ratio of the constituent polymers. [] For instance, a diblock copolymer with a 2:1 ratio of poly(3-butylthiophene) to poly(3-hexylthiophene) exhibits significantly enhanced power conversion efficiency compared to either homopolymer or other block ratios. [] This improvement arises from a synergy between the two blocks, leading to finer phase separation with the fullerene acceptor and improved charge generation and transport.

Q10: What is the significance of poly(3-butylthiophene) (P3BT) in organic electronics?

A10: P3BT has emerged as a significant material in organic electronics due to its semiconducting properties. [] Its applications range from organic thin-film transistors (OTFTs) [] to organic photovoltaic devices (OPVs). [, , , , , , , , ]

Q11: What is the impact of incorporating P3BT nanowires into organic photovoltaic devices?

A11: P3BT nanowires play a crucial role in enhancing the efficiency of organic photovoltaic devices by improving charge transport. [, , ] The nanowires create a favorable morphology within the active layer, facilitating efficient charge separation and collection. [, ]

Q12: What distinct morphologies can be achieved in P3BT and how do they relate to its crystalline structure?

A12: P3BT exhibits diverse morphologies depending on the processing conditions, including whisker-like crystals and spherulites. [, ] These morphological differences are directly linked to the different crystalline polymorphs, Form I and Form II, adopted by P3BT. [, ] Understanding this relationship is crucial for tailoring the material's properties for specific applications.

Q13: How does the addition of P3BT affect the morphology of blends with other organic semiconductors, and how does this impact device performance?

A13: Incorporating P3BT into blends with other organic semiconductors, such as poly(3-hexylthiophene) (P3HT) or small molecule donors, can significantly impact the blend's morphology and consequently its device performance. [, ] P3BT can induce crystallization and influence the phase separation behavior, leading to improved charge transport and enhanced power conversion efficiency in OPV devices. [, ]

Q14: What role does solvent vapor annealing play in manipulating the morphology and properties of P3BT films?

A14: Solvent vapor annealing is a valuable technique for controlling the morphology and properties of P3BT films. [, ] By exposing the film to solvent vapor, researchers can induce changes in the P3BT's crystalline structure and chain orientation, leading to the formation of desirable morphologies such as perpendicularly aligned nanowires with enhanced charge transport properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

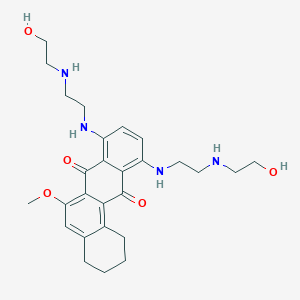

![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)